9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene
Description
9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene is a fluorene derivative substituted at the 9-position with a methoxyethoxyethyl side chain. This compound is frequently utilized as a monomer or intermediate in conjugated polymers and organic semiconductors. Its synthesis typically involves Kumada catalyst transfer polymerization, yielding diblock copolymers with controlled molecular weights (e.g., Mₙ = 11,800 g mol⁻¹, Mₜ = 14,800 g mol⁻¹, dispersity = 1.25) for use in organic photovoltaics . The methoxyethoxyethyl substituents enhance solubility in polar solvents and modulate dielectric properties, making it suitable for applications in optoelectronic devices .
Properties
CAS No. |
113647-98-6 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
9-[2-(2-methoxyethoxy)ethyl]-9H-fluorene |
InChI |
InChI=1S/C18H20O2/c1-19-12-13-20-11-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3 |
InChI Key |
PMCLNKCKGDMPMD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Solubility and Processability : The methoxyethoxyethyl side chain in the target compound improves solubility in organic solvents (e.g., THF, dioxane) compared to 9,9-dimethyl or chloromethyl derivatives, which require harsher solvents or elevated temperatures .
- Electronic Properties : The electron-donating methoxyethoxyethyl group increases the dielectric constant (ε ≈ 3.5–4.0) of fluorene-based polymers, enhancing charge transport in organic photovoltaics. In contrast, nitro-substituted derivatives (e.g., 9,9-dimethyl-2-nitro-9H-fluorene) exhibit electron-withdrawing effects, favoring charge-transfer complexes in pharmaceuticals .
- Conjugation Length : Suzuki coupling of bromo-iodo derivatives of 9-[2-(2-methoxyethoxy)ethyl]-9H-fluorene produces dimers/trimers with extended conjugation lengths (λₑₘ ≈ 450 nm), outperforming 9,9-dimethyl analogs in light-emitting applications .
Application-Specific Performance
- Organic Photovoltaics : The target compound’s copolymers (e.g., PFEO-b-PCBr) achieve external quantum efficiencies (EQE) >1% due to balanced hole/electron mobility, whereas nitro- or methyl-substituted fluorenes are less efficient in bulk heterojunctions .
- Biomedical Imaging : Derivatives like 3-(9-[2-(2-methoxyethoxy)ethyl]-fluoren-9-yl)propanenitrile exhibit two-photon fluorescence (λₑₓ = 800 nm), outperforming carbazole-based probes in multiphoton imaging .
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